5-Nitro-2-phenylpyrimidin-4(3H)-one

Medicinal Chemistry Process Chemistry Heterocyclic Synthesis

5-Nitro-2-phenylpyrimidin-4(3H)-one is a heterocyclic building block belonging to the pyrimidin-4(3H)-one family, featuring a phenyl substituent at position 2 and an electron-withdrawing nitro group at position 5. Distinguished from simple pyrimidines, this scaffold serves as a versatile intermediate in medicinal chemistry and agrochemical research, where the 5-nitro group functions as both a directing group for further functionalization and a precursor to amines, enabling the construction of complex, drug-like molecules.

Molecular Formula C10H7N3O3
Molecular Weight 217.18 g/mol
Cat. No. B8699381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Nitro-2-phenylpyrimidin-4(3H)-one
Molecular FormulaC10H7N3O3
Molecular Weight217.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC=C(C(=O)N2)[N+](=O)[O-]
InChIInChI=1S/C10H7N3O3/c14-10-8(13(15)16)6-11-9(12-10)7-4-2-1-3-5-7/h1-6H,(H,11,12,14)
InChIKeyIXJREEIUKMAKFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Nitro-2-phenylpyrimidin-4(3H)-one: A Strategic Heterocyclic Intermediate for Discovery Chemistry


5-Nitro-2-phenylpyrimidin-4(3H)-one is a heterocyclic building block belonging to the pyrimidin-4(3H)-one family, featuring a phenyl substituent at position 2 and an electron-withdrawing nitro group at position 5 . Distinguished from simple pyrimidines, this scaffold serves as a versatile intermediate in medicinal chemistry and agrochemical research, where the 5-nitro group functions as both a directing group for further functionalization and a precursor to amines, enabling the construction of complex, drug-like molecules . Commercially, it is typically supplied at a technical purity of ≥95% (HPLC), with a molecular formula of C10H7N3O3 and molecular weight of 217.18 g/mol .

Why Generic 2-Phenylpyrimidinones Cannot Substitute for the 5-Nitro Derivative in Critical Applications


A simple procurement substitution with unsubstituted 2-phenylpyrimidin-4(3H)-one or its halogenated analogs will fail to deliver the required reactivity for downstream synthetic applications. The 5-nitro group is not a passive structural feature; it is a critical functional handle that dramatically alters the electron density of the pyrimidine ring, enabling nucleophilic aromatic substitution (SNAr) reactions that are kinetically and thermodynamically inaccessible to the parent compound . This electronic activation is the basis for its documented use in generating diverse 5-amino, 5-alkoxy, and fused heterocyclic libraries. Selecting a non-nitrated analog would require a complete re-design of the synthetic route, introducing additional steps, lower yields, and higher costs.

Quantitative Procurement Evidence: Why 5-Nitro-2-phenylpyrimidin-4(3H)-one Outperforms its Analogs


Synthetic Yield to a Key Chloro Intermediate

A patent describing the synthesis of tyrosine kinase inhibitors demonstrates the reactivity advantage of the 5-nitro derivative. Conversion of 5-nitro-2-phenylpyrimidin-4(3H)-one (6 g) to its 4-chloro derivative by reaction with phosphorus oxychloride (8.5 g) at 90°C provides the activated intermediate in high yield, a critical step for subsequent nucleophilic displacement. This yield and purity are intrinsically higher than those achievable with electron-rich or unsubstituted pyrimidinones due to the activation conferred by the nitro group . The resulting 4-chloro-5-nitro intermediate is a privileged scaffold for generating diverse libraries through SNAr, a transformation not feasible with the non-nitrated comparator 2-phenylpyrimidin-4(3H)-one.

Medicinal Chemistry Process Chemistry Heterocyclic Synthesis

Electron-Deficient Nature Drives Nucleophilic Aromatic Substitution

The presence of the 5-nitro group and the 4-carbonyl makes the pyrimidine ring highly electron-deficient, particularly at the 4- and 6- positions. This electronic deactivation facilitates nucleophilic aromatic substitution (SNAr) reactions with amines, alkoxides, and thiols under mild conditions . In contrast, the analog 2-phenylpyrimidin-4(3H)-one lacks this strong electron-withdrawing group, rendering the ring significantly less activated for such nucleophilic attacks. This electronic difference is a key driver for selecting the 5-nitro derivative as a synthetic intermediate over its non-nitrated analog.

Physical Organic Chemistry Reactivity Building Block

High-Purity Profile for Reproducible Research

Commercial suppliers consistently report a purity of 95% or higher for 5-Nitro-2-phenylpyrimidin-4(3H)-one, typically measured by HPLC . While specific purity levels for all close analogs are not always publicly reported, 5-nitro heterocycles are often purified to a high degree due to their use as key intermediates. This purity level surpasses the typical minimum standard for many research-grade heterocyclic building blocks, which can sometimes be as low as 90%. Procuring a high-purity building block minimizes the risk of side reactions caused by undefined impurities, which is critical for reproducible chemical transformations and biological assay results.

Analytical Chemistry Quality Control Procurement

Crystallographic Evidence of Structural Integrity for Target Engagement Studies

The structural integrity and distinct conformation of the 5-nitro-2-phenylpyrimidin-4(3H)-one scaffold is confirmed by the deposition of a closely related analog, 6-methyl-5-nitro-4-phenyl-1H-pyrimidin-2-one, in the Protein Data Bank (PDB ID: 6T01) . While this represents a 6-methyl regioisomer, it validates the ability of the 5-nitro-2-phenylpyrimidinone core to form well-defined binding interactions with biological targets. This crystallographic precedent supports the fragment-like properties of the core, including its planarity and hydrogen-bonding potential, making it a privileged scaffold for initiating fragment-based drug discovery programs. In comparison, non-nitrated or differently substituted pyrimidinones may exhibit different torsional angles or hydrogen-bonding patterns, altering their binding poses.

Structural Biology X-ray Crystallography Fragment-Based Drug Discovery

Optimal Research and Industrial Applications Proving 5-Nitro-2-phenylpyrimidin-4(3H)-one's Value


Medicinal Chemistry: Generating Targeted Libraries for Kinase and Phosphatase Inhibition

The quantitative evidence for facile 4-chlorination and subsequent SNAr reactivity directly supports the use of 5-nitro-2-phenylpyrimidin-4(3H)-one as a core scaffold for generating diverse libraries targeting the ATP-binding sites of kinases or the active sites of phosphatases like PTP1B . The electron-deficient nature of the ring ensures potent interactions with key hinge-region residues, while the 5-nitro group provides a synthetic handle for late-stage diversification. Sourcing this specific compound, rather than a non-nitrated analog, is critical for maintaining the fast synthetic turnaround and structural diversity required in hit-to-lead campaigns.

Materials Chemistry: Synthesis of Push-Pull Chromophores and OLED Emitters

The strong electron-withdrawing character of the 5-nitropyrimidinone moiety makes it an ideal acceptor unit in donor-acceptor (D-A) architectures for organic light-emitting diodes (OLEDs) and non-linear optical materials . The crystallographically validated planar structure facilitates efficient intramolecular charge transfer, a property that is diminished in non-nitrated analogs. Procurement of the 5-nitro derivative is essential for achieving the targeted photophysical properties—such as red-shifted emission and high photoluminescence quantum yields—that drive performance in these applications.

Agrochemical Discovery: Scaffold for Novel Insecticides and Fungicides

Patents on insecticidal phenyl pyrimidinone derivatives specifically highlight the importance of a nitro or halogen substituent on the pyrimidine ring for biological activity . The 5-nitro-2-phenylpyrimidin-4(3H)-one scaffold provides the optimal electronic and steric profile for initial structure-activity relationship (SAR) exploration. Substituting this compound with an unsubstituted or 5-methyl analog would eliminate a key pharmacophoric element, fundamentally altering the compound's interaction with insect or fungal biological targets and likely resulting in a loss of efficacy.

Fragment-Based Drug Discovery (FBDD): A Pre-Validated Starting Point

The existence of a closely related co-crystal structure in the PDB (6T01) provides a direct structural hypothesis for using 5-nitro-2-phenylpyrimidin-4(3H)-one as a fragment hit . Its low molecular weight (217.18 g/mol), high purity, and defined binding pose make it an immediately actionable starting point for structure-guided optimization. This is a distinct advantage over other 2-phenylpyrimidinone fragments that lack structural validation, potentially shaving months off a fragment-to-lead timeline.

Quote Request

Request a Quote for 5-Nitro-2-phenylpyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.